molecular formula C7H17ClN2O2 B554999 Methyl L-lysinate dihydrochloride CAS No. 26348-70-9

Methyl L-lysinate dihydrochloride

Cat. No.: B554999
CAS No.: 26348-70-9
M. Wt: 196.67 g/mol
InChI Key: FORVAIDSGSLRPX-UHFFFAOYSA-N
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Description

“Methyl L-lysinate dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2O2 . It is also known as “L-Lysine methyl ester dihydrochloride” and has a CAS number of 26348-70-9 . It can be used in the synthesis of peptides containing histidine and lysine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 233.13 g/mol . It is soluble in water .

Scientific Research Applications

  • Bacterial Diaminopimelate Decarboxylase Activity : Methyl L-lysinate dihydrochloride has been used in studies exploring bacterial diaminopimelate decarboxylase activity under different growth conditions (White et al., 1964).

  • Histone Methylation in Chromatin : Research has highlighted the role of lysine methylation in histone N termini, crucial for regulating epigenetic transitions in chromatin. This includes studies on histone H3 lysine 9 and lysine 27 methylation in mammalian chromatin (Peters et al., 2003).

  • Synthesis of Polyamides : A study discusses the synthesis of polyamides from natural compounds like L-lysine and tartaric acid, utilizing this compound in the process (Majó et al., 2004).

  • Study of Histone Lysine Methylation : Methyl L-lysinate analogs have been used in research to understand histone lysine methylation, particularly in the context of chromatin (Simon et al., 2007).

  • Understanding Histone H3 Lysine 4 Methylation : Histone H3 lysine 4 methylation has been extensively studied, particularly in relation to active gene expression (Santos‐Rosa et al., 2002).

  • Functional Roles of Histone Lysine Methylation : Research has delved into the diverse biological processes influenced by histone lysine methylation, including transcriptional regulation and heterochromatin formation (Martin & Zhang, 2005).

  • Recombinant Histone Methylation : A method for the quantitative installation of N(epsilon)-methyl-L-lysine in recombinant histones has been developed, aiding in the investigation of histone methylation-dependent cellular phenomena (Nguyen et al., 2009).

  • Protein Methylation Research : The history and future of protein methylation research, including the role of methylated lysines in cellular processes, have been discussed (Murn & Shi, 2017).

  • NMR Spectroscopy in Lysine Methylation : High-resolution NMR spectroscopy has been utilized for site-specific mapping and time-resolved monitoring of lysine methylation (Theillet et al., 2012).

  • Lysine Metabolism : Studies have also focused on the metabolism of lysine, including products derived from lysine metabolism (Borsook & Deasy, 1948).

  • Lysine Methylation Beyond Histones : Research on lysine methylation extends beyond histones, exploring its role in regulating protein function across various biological processes (Biggar et al., 2017).

  • Molecular Modeling with L-lysine : Molecular modeling techniques have been employed to study the interaction of L-lysine with quartz surfaces, providing insights into biochemical interactions (Gambino et al., 2006).

  • Thermosetting Resins from L-lysine Methyl Ester : Lysine methyl ester dihydrochloride has been used in the preparation of biobased thermosetting resins, highlighting its potential in materials science (Ozawa & Shibata, 2014).

  • Intricacies of Histone H3 Lysine 4 Methylation : The complexities of writing and reading the epigenetic mark of methylation on lysine 4 in histone H3 have been explored (Ruthenburg et al., 2007).

  • Lysine in Pharmacology and Toxicology : The metabolic roles, pharmacology, and toxicology of lysine, including its monohydrochloride form, have been reviewed, with implications for various therapeutic uses (Flodin, 1997).

  • Inhibition of Lysine Specific Demethylase 1 : Compounds containing 3-(piperidin-4-ylmethoxy)pyridine, which are inhibitors of lysine specific demethylase 1 (LSD1), have been studied for their potential in treating certain cancers (Wu et al., 2016).

  • Calixarene Recognition of Methylated Lysine : The ability of a calixarene to recognize post-translationally methylated lysine has been investigated, highlighting its potential in understanding PTMs (Beshara et al., 2009).

  • Synthesis of Methylated Lysine and Ornithine : A novel synthetic route to N 6 -methyl-L-lysine and N 5 -methyl-L-ornithine has been developed, showcasing the versatility of lysine derivatives in synthetic chemistry (Belyaev & Krasko, 1991).

  • Preparation of Radioactive ε-N-methylated Lysines : A method for preparing small quantities of radioactive ε-N-methylated lysines, useful in various research applications, has been described (Paik et al., 1978).

  • Identification of Modified Amino Acids : Techniques for identifying methylated lysines, including Nɛ-mono-methylated, Nɛ-di-methylated, and Nɛ-tri-methylated forms, have been developed, aiding in the study of PTMs (Tsiboli et al., 1997).

Safety and Hazards

When handling “Methyl L-lysinate dihydrochloride”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition .

Mechanism of Action

Target of Action

L-Lysine methyl ester dihydrochloride is a derivative of the essential amino acid L-Lysine

Mode of Action

It’s known that l-lysine, the parent compound, plays a crucial role in protein synthesis, and its ε-amino group acts as a site for hydrogen binding and a general base in catalysis . As a methyl ester derivative, L-Lysine methyl ester dihydrochloride might interact with its targets in a similar manner, with the added influence of the methyl ester group.

Pharmacokinetics

As a water-soluble compound , it is likely to have good bioavailability

Result of Action

It is used in the production of lysine methyl ester-based cationic surfactants and hydrogels , suggesting that it may have applications in the creation of these materials.

Action Environment

L-Lysine methyl ester dihydrochloride is a hygroscopic compound , meaning it absorbs moisture from the environment. This property may influence its stability and efficacy. It is recommended to store this compound under inert atmosphere and at a temperature below -20°C to maintain its stability.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Methyl L-lysinate dihydrochloride can be achieved through a multi-step process starting from L-lysine.", "Starting Materials": [ "L-lysine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "L-lysine is reacted with methyl iodide in the presence of sodium hydroxide to yield N-methyl-L-lysine.", "N-methyl-L-lysine is then reacted with hydrochloric acid to form the hydrochloride salt.", "The resulting N-methyl-L-lysinate hydrochloride is then reacted with methanol and sodium hydroxide to yield Methyl L-lysinate.", "Methyl L-lysinate is finally reacted with hydrochloric acid to form Methyl L-lysinate dihydrochloride." ] }

CAS No.

26348-70-9

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

methyl 2,6-diaminohexanoate;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H

InChI Key

FORVAIDSGSLRPX-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)[C@H](CCCC[NH3+])[NH3+].[Cl-].[Cl-]

SMILES

COC(=O)C(CCCCN)N.Cl.Cl

Canonical SMILES

COC(=O)C(CCCCN)N.Cl

26348-70-9
34015-48-0

Pictograms

Irritant

Synonyms

26348-70-9; L-Lysinemethylesterdihydrochloride; MethylL-lysinatedihydrochloride; H-Lys-OMe.2HCl; (S)-methyl2,6-diaminohexanoatedihydrochloride; L-Lysinemethylester2HCl; methyl(2S)-2,6-diaminohexanoatedihydrochloride; MethylL-lysinateHCl; H-Lys-OMe; C7H18Cl2N2O2; PubChem18979; AC1L3LKK; AC1Q3B1E; KSC491O3J; SCHEMBL1041225; CTK3J1734; MolPort-003-983-051; SXZCBVCQHOJXDR-ILKKLZGPSA-N; BB_NC-0526; EINECS247-625-7; ANW-25976; AR-1J5864; MFCD00039067; AKOS015845242; AKOS015894548

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can L-Lysine methyl ester dihydrochloride be used in the synthesis of more complex molecules?

A1: Yes, L-Lysine methyl ester dihydrochloride can act as a building block in chemical synthesis. Research demonstrates its use in creating Nα, Nγ- lysine linked 5′, 5′(or 3′, 3′)-dinucleotides. [] This involves reacting O-nucleosid-5′-yl (or 3′-yl) O-alkyl H-phosphonate diesters with L-lysine methyl ester dihydrochloride in the presence of Et3N and CCl4. [] This method achieved excellent yields of the desired dinucleotides. []

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